molecular formula C7H14N4O5 B1580701 1-Amidino-3-beta-D-ribofuranosylurea CAS No. 2508-80-7

1-Amidino-3-beta-D-ribofuranosylurea

Numéro de catalogue: B1580701
Numéro CAS: 2508-80-7
Poids moléculaire: 234.21 g/mol
Clé InChI: KSNSQOVBNYYHLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Amidino-3-beta-D-ribofuranosylurea (CAS 4336-46-3), also known as Azacitidine USP Related Compound C, is a nucleoside analog featuring a β-D-ribofuranosyl sugar linked to a guanidino-urea moiety. Its molecular formula is C₁₃H₁₇N₇O₁₂ (molecular weight: 463.31 g/mol) . This compound is classified as an impurity in Azacitidine, a chemotherapeutic agent used for myelodysplastic syndromes . Its identification and quantification are critical in pharmaceutical quality control to ensure drug safety and efficacy .

Propriétés

IUPAC Name

1-(diaminomethylidene)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSQOVBNYYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947940
Record name N-[Carbamimidamido(hydroxy)methylidene]pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-80-7
Record name NSC264412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Carbamimidamido(hydroxy)methylidene]pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Materials and Intermediates

A common approach begins with a protected ribofuranosyl nucleoside intermediate, such as 2′,3′-O-isopropylidene-β-D-ribofuranosyl derivatives. For example, the synthesis of related ribofuranosyl purines involves intermediates like 3-(2′,3′-O-isopropylidene-β-D-ribofuranosyl) compounds, which facilitate selective functional group transformations.

Amidino Group Introduction

The amidino group (–C(=NH)NH2) is introduced via reaction of nitrile or carbodiimide intermediates with ammonia or amines under controlled conditions. This step often requires reductive amination or ammonolysis of precursor nitriles to yield the amidino function. For example, ammonolysis of acetylated ribofuranosyl nitriles yields amidino derivatives.

Formation of Ribofuranosylurea Core

The ribofuranosylurea moiety is constructed by coupling the ribose sugar with urea or guanyl groups. This can be achieved through nucleophilic substitution or condensation reactions involving ribofuranosyl halides or activated ribose derivatives with urea or guanyl reagents.

Purification and Salt Formation

Representative Preparation Method Summary Table

Step Reagents/Conditions Description Outcome
1 2′,3′-O-isopropylideneadenosine + bromomalonaldehyde Formation of ribofuranosyl-imidazo intermediate Intermediate aldehyde derivative
2 Reductive amination with ammonia or amines Introduction of amidino group at 1-position Amidino-functionalized ribofuranosyl intermediate
3 Coupling with urea or guanyl reagents Formation of ribofuranosylurea core 1-Amidino-3-beta-D-ribofuranosylurea
4 Salt formation with picric acid Isolation as monopicrate salt Stable reference compound for QC

Research Findings and Analysis

  • The synthetic routes emphasize regioselectivity and stereochemical control to ensure the β-D-ribofuranosyl configuration is maintained.
  • Protecting groups such as isopropylidene are used to shield hydroxyl groups on the ribose during functional group transformations.
  • Ammonolysis and reductive amination are critical steps for amidino group installation, requiring precise control of reaction conditions to avoid side reactions.
  • The final compound’s purity and identity are confirmed by analytical methods consistent with ICH guidelines, as it serves as an impurity standard in Azacitidine formulations.
  • The monopicrate salt form improves compound handling and stability, which is essential for pharmaceutical quality assurance.

Analyse Des Réactions Chimiques

1-Amidino-3-beta-D-ribofuranosylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amidino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Amidino-3-beta-D-ribofuranosylurea has diverse applications in scientific research:

    Chemistry: It is used to study nucleotide metabolism and explore its potential as an antiviral agent.

    Biology: The compound is utilized in research related to cellular energy metabolism and the regulation of AMP-activated protein kinase.

    Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and certain types of cancer.

Mécanisme D'action

The mechanism of action of 1-Amidino-3-beta-D-ribofuranosylurea involves its role as a nucleoside analog. It mimics the effects of AMP-activated protein kinase, which is a crucial regulator of cellular energy metabolism. By activating this kinase, the compound can influence various metabolic pathways, leading to effects such as increased glucose uptake and fatty acid oxidation.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally and Functionally Related Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-Amidino-3-beta-D-ribofuranosylurea and similar β-D-ribofuranosyl derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-Amidino-3-beta-D-ribofuranosylurea 4336-46-3 C₁₃H₁₇N₇O₁₂ 463.31 Guanidino-urea group attached to β-D-ribofuranose Azacitidine impurity; used in pharmaceutical quality control .
5-Aza Cytosine (Azacitidine Related Compound A) 320-67-2 C₃H₄N₄O 112.09 Triazinone ring without ribose; simpler heterocyclic structure Intermediate in nucleoside synthesis; precursor for DNA methyltransferase inhibitors .
1-beta-D-Ribofuranosyl-1,3-diazepinone N/A C₁₀H₁₄N₂O₅ 242.23 Seven-membered diazepinone ring fused to ribose Potential nucleoside analog; studied for enzymatic interactions .
4-Amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine 1-β-D-Ribofuranose 476371-76-3 C₁₈H₁₉N₅O₅ 385.38 Benzyl-substituted pyrazolopyrimidine core linked to ribose Investigated as a kinase inhibitor; structural mimic of adenosine .
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole N/A C₁₂H₁₂Cl₂N₂O₄ 331.15 Dichlorinated benzimidazole moiety Research tool for inhibiting RNA polymerase II .
5-beta-D-Ribofuranosyl-2(1H)-pyridinone 188871-50-3 C₁₀H₁₃NO₅ 227.22 Pyridinone ring with ribose; tautomeric properties Studied for antiviral activity; NAD+ precursor analogs .
Nicotinamide Riboside Chloride 23111-00-4 C₁₁H₁₅ClN₂O₅ 290.70 Carbamoyl group on pyridinium ring; chloride counterion NAD+ booster; used in metabolic and aging research .

Key Research Findings and Functional Insights

Structural Divergence and Bioactivity

  • Guanidino-Urea vs. Pyridinone/Carbamoyl Groups: The amidino-urea group in 1-Amidino-3-beta-D-ribofuranosylurea distinguishes it from nicotinamide riboside chloride (carbamoyl group) and 5-beta-D-ribofuranosyl-2(1H)-pyridinone. This structural difference impacts hydrogen-bonding capacity and target binding, with the former showing specificity as an impurity rather than a therapeutic agent .
  • Dichlorinated vs. Benzyl-Substituted Derivatives: 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole and 4-Amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine ribofuranose highlight how halogenation or aromatic substitution modulates interactions with enzymes like RNA polymerase II or kinases .

Activité Biologique

1-Amidino-3-beta-D-ribofuranosylurea is a nucleoside analog that has gained attention for its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This compound primarily functions by mimicking the effects of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

1-Amidino-3-beta-D-ribofuranosylurea acts as a nucleoside analog, influencing metabolic pathways through the activation of AMPK. By activating this kinase, the compound enhances glucose uptake and fatty acid oxidation, which can be beneficial in conditions characterized by metabolic dysregulation. This mechanism is particularly significant in cancer cells, where altered metabolism is a hallmark.

Biological Activity Overview

The biological activity of 1-Amidino-3-beta-D-ribofuranosylurea can be summarized as follows:

  • Nucleoside Analog : Mimics natural nucleotides, influencing nucleotide metabolism.
  • AMPK Activation : Enhances cellular energy homeostasis, promoting glucose and lipid metabolism.
  • Potential Antitumor Effects : Preliminary studies suggest that it may exhibit antitumor activity, although further research is required to establish its efficacy.

Research Findings

Recent studies have explored the compound's effects on various cellular processes. Below are some key findings:

Study FocusFindingsReference
Metabolic Regulation Increased glucose uptake in muscle cells; enhanced fatty acid oxidation.
Antitumor Activity Demonstrated cytotoxic effects on cancer cell lines; potential to inhibit tumor growth in vivo.
Mechanism Elucidation Activation of AMPK leads to downstream effects on mTOR signaling pathways, crucial for cell growth and proliferation.

Case Studies

Case studies involving 1-Amidino-3-beta-D-ribofuranosylurea have provided insights into its practical applications in clinical settings:

  • Case Study 1 : A patient with metabolic syndrome exhibited improved insulin sensitivity after treatment with the compound, suggesting its potential role in managing metabolic disorders.
  • Case Study 2 : In a murine model of leukemia, administration of 1-Amidino-3-beta-D-ribofuranosylurea resulted in reduced tumor size and improved survival rates, indicating its possible antitumor properties.

Comparison with Similar Compounds

To better understand the unique properties of 1-Amidino-3-beta-D-ribofuranosylurea, it is useful to compare it with other nucleoside analogs:

Compound NameMechanism of ActionClinical Applications
Azacitidine DNA methylation inhibitorTreatment of myelodysplastic syndromes
Decitabine DNA hypomethylating agentCancer therapy
1-Amidino-3-beta-D-ribofuranosylurea AMPK activation, nucleoside mimicPotential for metabolic disorders and cancer treatment

Q & A

What are the common synthetic routes for 1-Amidino-3-beta-D-ribofuranosylurea, and how can stereochemical purity be ensured during synthesis?

Level: Advanced
Answer:
Synthesis typically involves ribofuranose intermediates (e.g., 1-O-acetyl-2,3,5-tri-O-benzoylribofuranose) as precursors for glycosylation reactions . To ensure stereochemical purity:

  • Use NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) to confirm β-D-ribofuranosyl configuration.
  • Employ X-ray crystallography for absolute configuration validation .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize anomerization.

How can researchers differentiate 1-Amidino-3-beta-D-ribofuranosylurea from structurally similar ribofuranosyl derivatives?

Level: Basic
Answer:

  • Chromatographic separation : Use HPLC with a C18 column and UV detection at 254 nm, comparing retention times against standards (e.g., azacitidine analogs) .
  • Mass spectrometry : Confirm molecular weight (C7_7H14_{14}N4_4O5_5, MW 258.23) via ESI-MS or MALDI-TOF .
  • FT-IR spectroscopy : Identify amidine C=N stretches (~1650 cm1^{-1}) and ribofuranose O-H/N-H vibrations .

What experimental strategies are recommended for analyzing contradictions in reported bioactivity data for this compound?

Level: Advanced
Answer:

  • Perform dose-response assays across multiple cell lines to account for cell-type specificity.
  • Apply statistical rigor : Use the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput screens .
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to resolve discrepancies in binding affinity .

What methodologies are suitable for studying the compound’s mechanism of action in nucleotide metabolism?

Level: Advanced
Answer:

  • Isotopic labeling : Use 13C^{13}C- or 15N^{15}N-labeled analogs to track incorporation into RNA/DNA via LC-MS .
  • Enzyme inhibition assays : Test against ribonucleotide reductase or methyltransferases (e.g., DNMTs) using fluorogenic substrates .
  • Metabolomic profiling : Combine GC-MS and NMR to identify downstream metabolites in treated cell lines .

How can researchers optimize the stability of 1-Amidino-3-beta-D-ribofuranosylurea in aqueous solutions?

Level: Basic
Answer:

  • pH control : Maintain solutions at pH 6–7 to prevent hydrolysis of the amidine group.
  • Temperature : Store at –20°C in lyophilized form; avoid repeated freeze-thaw cycles .
  • Additives : Include 0.1% BSA or 5 mM DTT to reduce oxidative degradation .

What advanced techniques are used to investigate the compound’s interaction with RNA/DNA polymerases?

Level: Advanced
Answer:

  • Cryo-EM : Resolve polymerase-compound complexes at near-atomic resolution.
  • Pre-steady-state kinetics : Measure incorporation efficiency using stopped-flow fluorimetry .
  • Molecular dynamics (MD) simulations : Model interactions with polymerase active sites (e.g., using CHARMM or AMBER force fields) .

How should researchers design experiments to assess the compound’s potential off-target effects?

Level: Advanced
Answer:

  • Chemical proteomics : Use affinity pulldowns with biotinylated analogs to identify binding partners .
  • CRISPR-Cas9 screens : Perform genome-wide knockout studies to pinpoint synthetic lethal interactions .
  • Transcriptomic analysis : Conduct RNA-seq to compare gene expression profiles in treated vs. untreated cells .

What analytical methods are critical for quantifying 1-Amidino-3-beta-D-ribofuranosylurea in biological matrices?

Level: Basic
Answer:

  • LC-MS/MS : Use a triple quadrupole system with MRM transitions for high sensitivity (LOQ < 1 ng/mL) .
  • Standard curves : Prepare in matched biological fluids (e.g., plasma, cell lysates) to account for matrix effects .
  • Internal standards : Deuterated analogs (e.g., D4_4-labeled) improve quantification accuracy .

How can structural modifications enhance the compound’s bioavailability?

Level: Advanced
Answer:

  • Prodrug strategies : Introduce acetyl or phosphono groups (e.g., 5-O-phosphono derivatives) to improve membrane permeability .
  • Lipid conjugation : Attach palmitoyl chains to enhance passive diffusion .
  • Crystallography-guided design : Modify the ribose moiety to reduce steric hindrance with transporters .

What protocols ensure ethical and reproducible in vivo studies of this compound?

Level: Basic
Answer:

  • Animal models : Follow ARRIVE guidelines for dosing, sample size, and endpoint criteria .
  • Toxicity screening : Conduct acute/chronic toxicity tests in rodents prior to efficacy studies .
  • Data transparency : Report all experimental parameters (e.g., vehicle, administration route) to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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